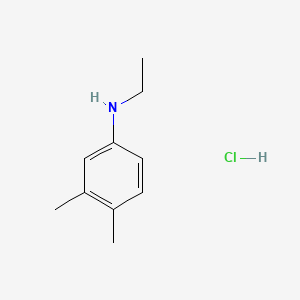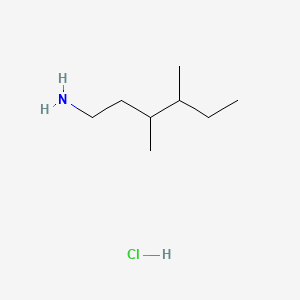
3,4-Dimethylhexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylhexan-1-amine hydrochloride is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize primary amines is by heating halogenoalkanes with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.
Reduction of Nitriles: Another method involves the reduction of nitriles using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of primary amines often involves the catalytic reaction of alcohols with ammonia at elevated temperatures and pressures. This method is efficient for large-scale production and can be tailored to produce specific amines by varying the reactants and conditions .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Primary amines can undergo oxidation to form imines or nitriles. this reaction is less common for simple aliphatic amines like 3,4-dimethylhexan-1-amine.
Reduction: Reduction reactions are not typical for primary amines as they are already in a reduced state.
Substitution: Primary amines can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Alkyl halides like methyl iodide (CH3I) are commonly used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Substitution: Secondary and tertiary amines.
Aplicaciones Científicas De Investigación
3,4-Dimethylhexan-1-amine hydrochloride has various applications in scientific research:
Biology: It can be used in the study of amine metabolism and the role of amines in biological systems.
Medicine: Research into its potential pharmacological properties, such as its interaction with neurotransmitter systems, is ongoing.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethylhexan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler primary amine with one methyl group attached to the nitrogen.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3,4-Dimethylhexan-1-amine hydrochloride is unique due to its specific structure, which includes two methyl groups on the hexane chain. This structure imparts distinct chemical and physical properties, such as its boiling point and reactivity, compared to simpler amines .
Propiedades
Fórmula molecular |
C8H20ClN |
|---|---|
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
3,4-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7(2)8(3)5-6-9;/h7-8H,4-6,9H2,1-3H3;1H |
Clave InChI |
JNBHELSRCMULFU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


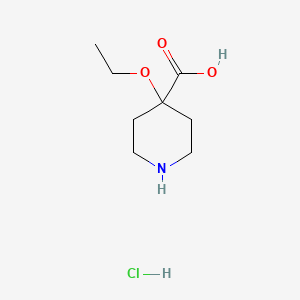
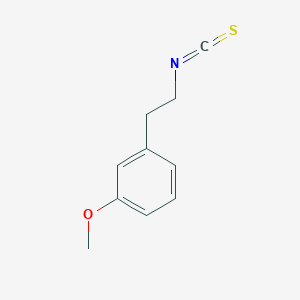
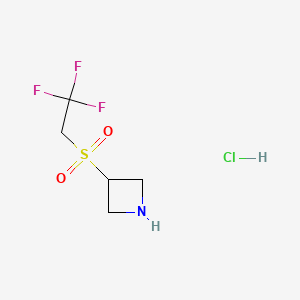
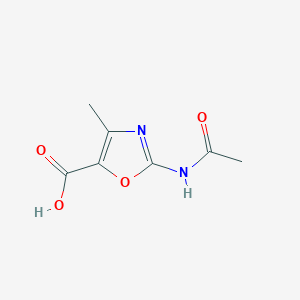
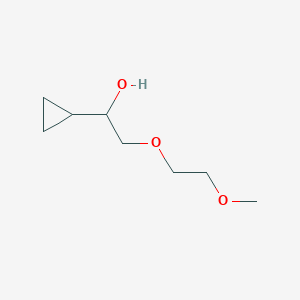
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
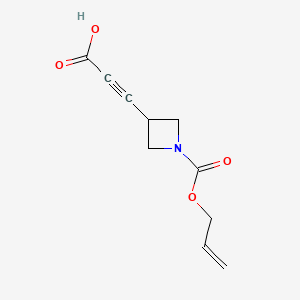
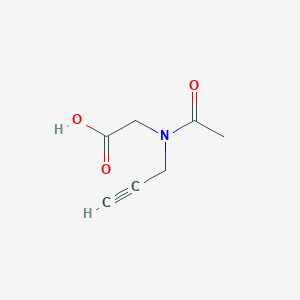
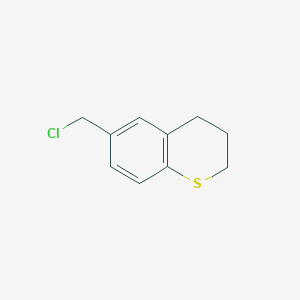
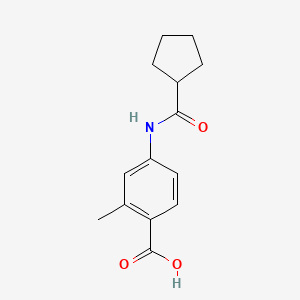
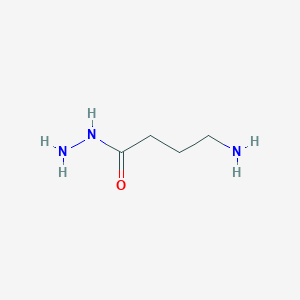
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
